![molecular formula C14H10ClNO3 B2994056 3-[(4-Chlorobenzoyl)amino]benzoic acid CAS No. 413574-79-5](/img/structure/B2994056.png)

3-[(4-Chlorobenzoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(4-Chlorobenzoyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H10ClNO3 and a molecular weight of 275.69 . It is used in proteomics research .

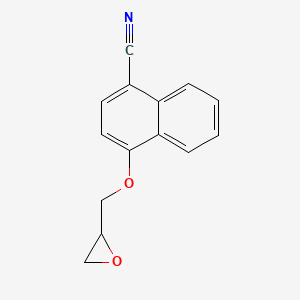

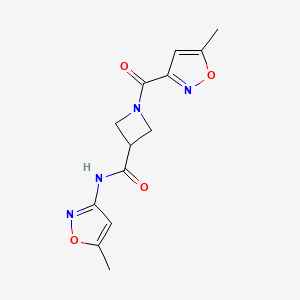

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Co-culture Engineering for Microbial Biosynthesis

Research by Zhang and Stephanopoulos (2016) demonstrated the use of co-culture engineering to improve the microbial biosynthesis of 3-amino-benzoic acid (3AB), a building block molecule for producing compounds with biological activities, from glucose in Escherichia coli. This approach significantly enhanced 3AB production, showcasing the potential for efficient biosynthesis methods in microbial systems (Haoran Zhang, G. Stephanopoulos, 2016).

Biosynthesis of Natural Products

Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA)-derived natural products, highlighting the compound's role as a precursor in a variety of natural products with medicinal and biological significance. The review covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived products, indicating the broad application in the synthesis of natural compounds (Q. Kang, Yuemao Shen, Linquan Bai, 2012).

Photodecomposition Studies

Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including the conversion of 4-chlorobenzoic acid to benzoic acid under ultraviolet irradiation. This study provides insights into the environmental behavior and degradation pathways of chlorobenzoic acid compounds, which could be relevant for understanding their stability and transformation in natural and engineered systems (D. Crosby, E. Leitis, 1969).

Synthesis and Characterization of Doped Polyaniline

Amarnath and Palaniappan (2005) reported on the doping of polyaniline with benzoic acid and substituted benzoic acids, including 4-aminobenzoic acid, to enhance its conductivity. This research highlights the potential application of 3-[(4-Chlorobenzoyl)amino]benzoic acid and its derivatives in the development of advanced materials with improved electrical properties (C. A. Amarnath, S. Palaniappan, 2005).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, which can potentially affect multiple pathways .

Pharmacokinetics

The molecular weight of the compound is 171581 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound’s potential to undergo various reactions suggests it could have diverse effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

Propriétés

IUPAC Name |

3-[(4-chlorobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVKLYDBKWHXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)

![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)

![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)

![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)

![(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2993993.png)

![methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2993994.png)